molecular formula C11H8N2O B1386541 2-(5-Formyl-1H-indol-1-yl)acetonitrile CAS No. 1030420-42-8

2-(5-Formyl-1H-indol-1-yl)acetonitrile

Cat. No.: B1386541
CAS No.: 1030420-42-8
M. Wt: 184.19 g/mol
InChI Key: JCYJUUVCYXSBOX-UHFFFAOYSA-N
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Description

2-(5-Formyl-1H-indol-1-yl)acetonitrile is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a formyl group attached to the indole ring, which is fused with an acetonitrile group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formyl-1H-indol-1-yl)acetonitrile can be achieved through several methods. One common approach involves the formylation of 2-(1H-indol-1-yl)acetonitrile. This can be done using Vilsmeier-Haack reaction, where 2-(1H-indol-1-yl)acetonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Formyl-1H-indol-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed

    Oxidation: 2-(5-Carboxy-1H-indol-1-yl)acetonitrile.

    Reduction: 2-(5-Formyl-1H-indol-1-yl)ethylamine.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-Formyl-1H-indol-1-yl)acetonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of indole-based biological pathways and enzyme interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Formyl-1H-indol-1-yl)acetonitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors that recognize the indole moiety, influencing biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)acetonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.

    2-(5-Methyl-1H-indol-1-yl)acetonitrile: Contains a methyl group instead of a formyl group, altering its chemical properties and reactivity.

Uniqueness

2-(5-Formyl-1H-indol-1-yl)acetonitrile is unique due to the presence of both formyl and nitrile groups, which provide a combination of reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds.

Properties

IUPAC Name

2-(5-formylindol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-4-6-13-5-3-10-7-9(8-14)1-2-11(10)13/h1-3,5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYJUUVCYXSBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC#N)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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